1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol
Description
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C16H18N2O/c1-2-15(19)13-7-8-16(17-11-13)18-10-9-12-5-3-4-6-14(12)18/h3-8,11,15,19H,2,9-10H2,1H3 |
InChI Key |
ILWXPZHVSNAWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)N2CCC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
-
Synthesis of 6-bromo-3-(3-hydroxypropyl)pyridine :
-
Indoline introduction :
-
Final product isolation :
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Purification via silica gel chromatography (petroleum ether/EtOAc).
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Fischer Indolization Approach
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Formation of indoline-pyridine hybrid :
-
Propanol side-chain installation :
Reductive Amination Pathway
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Synthesis of 3-(pyridin-3-yl)propan-1-one :
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Indoline coupling :
-
6-Aminoindoline reacts with 3-(pyridin-3-yl)propan-1-one via reductive amination (NaBH₃CN, AcOH).
-
Key Data :
Parameter Value Reducing Agent NaBH₃CN Solvent MeOH/AcOH (9:1) Yield 60–65%
-
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires palladium catalysts | 68–85% |
| Fischer Indolization | Scalable for indoline synthesis | Harsh acidic conditions | 70–82% |
| Reductive Amination | Mild conditions | Moderate yields | 60–65% |
Critical Reaction Optimization Insights
-
Catalyst Selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings due to better stability.
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Solvent Systems : Dioxane/H₂O (4:1) enhances coupling efficiency by solubilizing boronic acids.
-
Temperature Control : Fischer indolization at 90°C minimizes side-product formation.
Challenges and Solutions
Chemical Reactions Analysis
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the specific conditions and reagents used.
Substitution: The indole and pyridine rings can undergo substitution reactions, where specific substituents are introduced to modify the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol , identified by its CAS number 1355177-98-8, has garnered attention for its potential applications in various fields of scientific research. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.
Medicinal Chemistry
The compound is primarily studied for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research indicates that derivatives of indole and pyridine compounds often exhibit significant pharmacological properties, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, indole derivatives are known to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may improve cognitive function and reduce neuroinflammation in animal models. This aligns with findings from other indole-based compounds that have demonstrated similar protective effects against neuronal damage.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy. Compounds structurally related to 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, including those simulating arthritis and other inflammatory conditions. This suggests a promising avenue for developing treatments for chronic inflammatory diseases.
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer properties of indole derivatives, including those similar to 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol. The results indicated significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotection in Alzheimer's Models
In a controlled study involving transgenic mice models of Alzheimer's disease, treatment with compounds similar to 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol resulted in improved memory retention and reduced levels of amyloid-beta plaques compared to untreated controls. This suggests potential therapeutic applications for cognitive decline associated with aging and neurodegeneration .
Case Study 3: In Vivo Anti-inflammatory Effects
In an experimental model of adjuvant arthritis, administration of the compound led to a notable reduction in paw swelling and systemic inflammatory markers. The study highlighted the dose-dependent effects of the compound on inflammation, supporting its potential use as an anti-inflammatory agent .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole and pyridine rings in its structure allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group Impact on Properties
- Hydroxyl (-OH) vs. However, the amine derivative may exhibit stronger interactions with biological targets like enzymes or receptors due to its basicity .
- Indoline vs. Dihydroquinoline: Indoline’s aromaticity contrasts with the partially saturated dihydroquinoline in , which may alter π-π stacking interactions and metabolic stability.
Biological Activity
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's effects and mechanisms.
Synthesis
The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step reactions that include the formation of the indoline and pyridine moieties. The synthetic route often emphasizes the importance of reaction conditions that enhance yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to indole and pyridine derivatives. For instance, compounds containing similar structural motifs have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.88 to 17 µg mm, indicating promising antibacterial properties .
Anticancer Activity
The anticancer effects of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol have been evaluated in several studies. Notably, related indole derivatives have shown efficacy against ovarian cancer xenografts in nude mice, achieving tumor suppression rates exceeding 100% in some cases . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective properties. For example, the modulation of histamine receptors has been implicated in neuroprotection, with certain derivatives acting as antagonists that could potentially mitigate neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study investigating a series of indole-based compounds found that those structurally similar to 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported IC50 values as low as 200 nM against E. coli and P. aeruginosa, demonstrating the compound's potential as a therapeutic agent .
Study 2: Anticancer Properties
In another investigation, the compound was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a substantial reduction in tumor size with a complete response observed in some subjects, suggesting that the compound could be developed further for cancer therapy applications .
Structure-Activity Relationship (SAR)
The biological activity of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol can be correlated with its structural features through SAR studies. Key findings include:
- Indoline moiety : Essential for antimicrobial activity.
- Pyridine ring : Contributes to receptor binding affinity.
The presence of hydroxyl groups has also been linked to enhanced solubility and bioavailability, which are critical for therapeutic efficacy.
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling indolin-1-yl derivatives with pyridin-3-yl propanol intermediates. Key steps include:
- Nucleophilic substitution : Reacting indoline with halogenated pyridine derivatives (e.g., 6-bromopyridin-3-yl propanol) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Catalytic cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination for indoline-pyridine linkage .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography (hexane/EtOAc gradients) .
Yield Optimization : Temperature control (60–100°C), catalyst loading (0.5–5 mol% Pd), and reaction time (12–72 hours) are critical. Yields range from 45–75% depending on steric hindrance and reagent purity .
Q. How can structural elucidation of this compound be performed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data. Key parameters include R-factor (<0.05) and anisotropic displacement parameters for heteroatoms (N, O) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm indoline (δ 3.5–4.0 ppm for CH₂ adjacent to N) and pyridine (δ 7.5–8.5 ppm aromatic protons) moieties.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of propanol chain).
- IR spectroscopy : Verify hydroxyl (3300–3500 cm⁻¹) and aromatic C=N (1600 cm⁻¹) groups .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Screening against kinases (e.g., PI3Kα) using fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to molecular targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases from PDB) to simulate ligand-receptor interactions. Focus on hydrogen bonding with pyridine N and indoline NH groups .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Calculate binding free energies (MM/PBSA) .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl on pyridine) with bioactivity data .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Source validation : Confirm compound purity (≥95% by HPLC) and storage conditions (desiccated, −20°C). Impurities (e.g., unreacted indoline) may skew results .
- Assay standardization : Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., RPMI-1640 media with 10% FBS) .
- Meta-analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers .
Q. How can regioselective functionalization of the pyridine and indoline moieties be achieved?
Methodological Answer:
- Directed C–H activation : Use Pd(II)/Cu(I) catalysts with directing groups (e.g., pyridine N-oxide) for selective halogenation at pyridine C-4 .
- Protecting groups : Boc-protect indoline NH before functionalizing the pyridine ring. Deprotect with TFA/CH₂Cl₂ (1:1) post-reaction .
- Microwave-assisted synthesis : Enhance regioselectivity in SNAr reactions (e.g., 150°C, 30 minutes for nitro group introduction) .
Q. What analytical techniques detect and quantify degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose compound to pH extremes (1–13), heat (40–80°C), and UV light. Monitor via:
- HPLC-DAD : Gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) to separate hydroxylated or oxidized byproducts .
- LC-MS/MS : Identify degradation pathways (e.g., propanol chain cleavage via m/z shifts) .
Quantification : Use external calibration curves for major degradants (LOD: 0.1 μg/mL) .
Q. How does stereochemistry at the propanol chain impact biological activity?
Methodological Answer:
- Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide intermediates) .
- Biological evaluation : Compare (R)- and (S)-enantiomers in enzyme assays. For example, (S)-enantiomers may show 2–5x higher kinase inhibition due to better fit in ATP-binding pockets .
- Circular dichroism (CD) : Confirm absolute configuration and correlate with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
